YM 202074

Catalog No.
S004688
CAS No.
299900-84-8
M.F
C56H72N8O16S2
M. Wt
1177.352
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YM 202074

CAS Number

299900-84-8

Product Name

YM 202074

IUPAC Name

(E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

Molecular Formula

C56H72N8O16S2

Molecular Weight

1177.352

InChI

InChI=1S/2C22H30N4O2S.3C4H4O4/c2*1-24(11-12-28-3)14-16-9-10-18-19(13-16)26-15-20(29-22(26)23-18)21(27)25(2)17-7-5-4-6-8-17;3*5-3(6)1-2-4(7)8/h2*9-10,13,15,17H,4-8,11-12,14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

HABHEZNVNBKOQJ-VQYXCCSOSA-N

SMILES

CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Synonyms

N-Cyclohexyl-6-[[N-(2-methoxyethyl)-N-methylamino]methyl]-N-methylthiazolo[3,2-a]benzoimidazole-2-carboxamide sesquifumarate

Description

High affinity, selective metabotropic glutamate receptor type 1 (mGlu1) antagonist. Binds an allosteric site of the rat mGlu1 receptor with a Ki of 4.8 nM. Inhibits mGlu1-mediated inositol phosphates production (IC50 = 8.6 nM in rat cerebellar granule cells). Neuroprotective in vivo.

YM 202074 sesquifumarate is a high-affinity and selective antagonist of metabotropic glutamate receptor type 1 (mGlu1) []. This means it binds specifically to mGlu1 receptors, which are a type of receptor in the brain that plays a role in various neurological processes, and blocks their activity.

Mechanism of Action

mGlu1 receptors are G protein-coupled receptors, meaning they activate signaling pathways inside the cell through G proteins. YM 202074 binds to an allosteric site on the mGlu1 receptor, which is a different location than the binding site for glutamate, the natural neurotransmitter that activates the receptor []. This binding prevents the receptor from interacting with G proteins and ultimately inhibits mGlu1-mediated signaling [].

Potential Therapeutic Applications

Research suggests that YM 202074 may have potential therapeutic applications in various neurological conditions, including:

  • Stroke: Studies in animal models have shown that YM 202074 can be neuroprotective, meaning it can protect brain cells from damage after a stroke []. This suggests that it may be a potential therapeutic candidate for stroke treatment.
  • Neurodegenerative diseases: mGlu1 receptors have been implicated in the development and progression of various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease [, ]. YM 202074 may have potential in treating these conditions by modulating mGlu1 receptor activity.
  • Anxiety and depression: mGlu1 receptors have also been linked to anxiety and depression []. Studies are ongoing to investigate the potential of YM 202074 and other mGlu1 antagonists in treating these conditions.

YM 202074, also known as YM 202074 sesquifumarate, is a selective antagonist of the metabotropic glutamate receptor type 1 (mGluR1). It has a high affinity for this receptor, binding to an allosteric site, which modulates the receptor's activity without competing with the endogenous ligand, glutamate. The compound is characterized by its chemical formula C₁₈H₁₉N₃O₄ and a CAS number of 299900-84-8. Its unique mechanism of action makes it a valuable tool in studying the physiological roles of mGluR1 in various neurological conditions .

YM 202074 acts as an antagonist of mGlu1 receptors []. This means it binds to the receptor but doesn't activate the normal cellular response triggered by glutamate binding. Blocking mGlu1 could potentially impact various processes in the nervous system, but the specific effects are still under investigation.

, primarily involving oxidation and reduction processes. Under specific conditions, it can be oxidized to form various derivatives, which may have altered biological activities. Additionally, it can participate in reduction reactions where functional groups are modified to enhance its pharmacological properties .

Key Reactions:

  • Oxidation: Conversion to oxidized derivatives.
  • Reduction: Potential conversion of functional groups under reducing conditions.

The primary biological activity of YM 202074 is its role as an antagonist at the mGluR1 receptor. This receptor is implicated in numerous neuropsychiatric disorders, including anxiety and depression. By inhibiting mGluR1, YM 202074 can modulate excitatory neurotransmission and potentially alleviate symptoms associated with these conditions. Studies have shown that it can effectively block mGluR1-mediated signaling pathways, making it a candidate for therapeutic applications in neuropsychiatric disorders .

YM 202074 can be synthesized through various organic chemistry techniques. The synthesis typically involves multi-step reactions that allow for the construction of its complex molecular structure. Key steps may include:

  • Formation of the core structure: Utilizing reactions such as amide coupling or cyclization.
  • Functional group modifications: Employing oxidation or reduction strategies to introduce necessary functional groups.

Specific details regarding the synthesis pathways are often proprietary or detailed in specialized literature but typically involve standard organic synthesis techniques .

YM 202074 has potential applications in both research and therapeutic settings:

  • Research Tool: It is widely used in pharmacological studies to investigate the role of mGluR1 in various neurological conditions.
  • Therapeutic Potential: Given its antagonistic properties at mGluR1, it may be explored for treating disorders like anxiety, depression, and other neuropsychiatric conditions where glutamate signaling is disrupted .

Interaction studies involving YM 202074 focus on its effects on mGluR1 and related signaling pathways. These studies help elucidate the compound's pharmacodynamics and pharmacokinetics:

  • Binding Studies: Investigations into how YM 202074 binds to mGluR1 compared to other ligands.
  • Functional Assays: Evaluating the impact of YM 202074 on neuronal excitability and neurotransmitter release.

Such studies are crucial for understanding how modulation of mGluR1 can influence brain function and behavior .

Several compounds share structural or functional similarities with YM 202074, particularly within the context of mGluR1 modulation. Here are some notable examples:

Compound NameTypeAffinity for mGluR1Mechanism of Action
JNJ-16259685Non-competitive antagonistHighAllosteric modulation
R-214,127Allosteric inhibitorHighAllosteric inhibition
YM-230,888Allosteric antagonistHighAllosteric inhibition
FTIDCAntagonist/inverse agonistHighModulates receptor activity

Uniqueness of YM 202074

YM 202074 stands out due to its specific binding affinity and selectivity for mGluR1 compared to other compounds. Its unique mechanism allows for targeted modulation without interfering with other glutamate receptors, making it a valuable asset in both research and potential therapeutic applications .

Dates

Modify: 2024-04-14

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